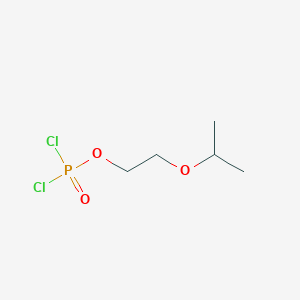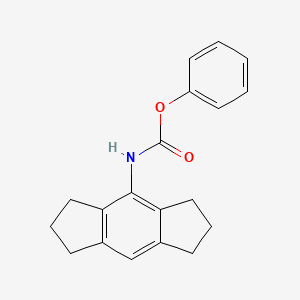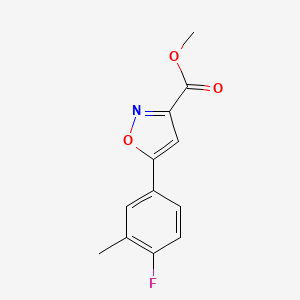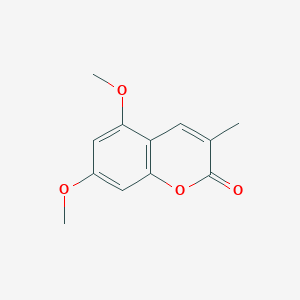
3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid is an organic compound that features a fluorinated phenyl ring and a keto acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-hydroxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with pyruvic acid under basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(2-Fluoro-5-oxophenyl)-2-oxopropanoic acid.
Reduction: 3-(2-Fluoro-5-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: 3-(2-Amino-5-hydroxyphenyl)-2-oxopropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials.
Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
- 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid
- 3-(2-Fluoro-5-methoxyphenyl)-2-oxopropanoic acid
Uniqueness
3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring
Eigenschaften
Molekularformel |
C9H7FO4 |
|---|---|
Molekulargewicht |
198.15 g/mol |
IUPAC-Name |
3-(2-fluoro-5-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7FO4/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI-Schlüssel |
LYRQQSIUDSLGNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)CC(=O)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
